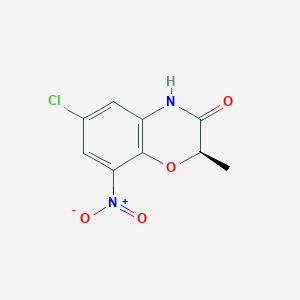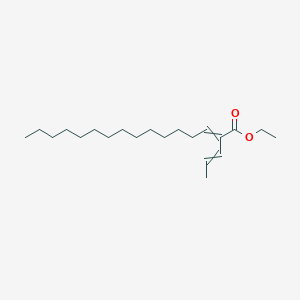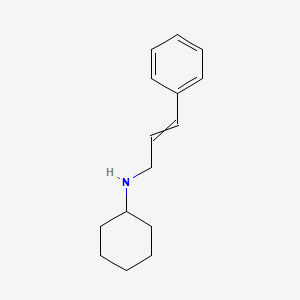![molecular formula C19H16O2 B15165827 4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol CAS No. 605664-57-1](/img/structure/B15165827.png)
4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of multiple phenyl groups and a hydroxyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol can be achieved through several methods. One common approach involves the condensation of benzotrichloride with phenol in the presence of aluminum chloride in carbon disulfide at 0°C, yielding a high product yield . Another method includes the reaction of p-bromophenol with benzoyl chloride in the presence of sodium hydroxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine in the presence of catalysts are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. This compound can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes through its chemical interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
- (4-Chlorophenyl)(4-hydroxyphenyl)methanone
- 4-(4-Hydroxyphenyl)-2-butanone
Uniqueness
4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol is unique due to its specific arrangement of phenyl groups and the presence of a hydroxyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
605664-57-1 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
4-[4-(4-hydroxyphenyl)phenyl]-2-methylphenol |
InChI |
InChI=1S/C19H16O2/c1-13-12-17(8-11-19(13)21)16-4-2-14(3-5-16)15-6-9-18(20)10-7-15/h2-12,20-21H,1H3 |
Clé InChI |
RZYVFXFNSLSXBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene](/img/structure/B15165756.png)
![2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol](/img/structure/B15165761.png)
![2-hydroxy-N'-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B15165762.png)

![Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate](/img/structure/B15165773.png)
![1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]-](/img/structure/B15165776.png)

![lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide](/img/structure/B15165788.png)
![1,1,2-Trimethyl-1H-benzo[E]indol-6-OL](/img/structure/B15165794.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B15165802.png)


